2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939750
InChI: InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13)
SMILES:
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one

CAS No.:

Cat. No.: VC15939750

Molecular Formula: C8H8BrN3O

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one -

Specification

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
IUPAC Name 2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one
Standard InChI InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13)
Standard InChI Key DOPWCIILNQBJCG-UHFFFAOYSA-N
Canonical SMILES C=C1CNC(=O)CN2C1=CC(=N2)Br

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s IUPAC name, 2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1, diazepin-7-one, reflects its intricate architecture. The pyrazolo[1,5-d] diazepin-7-one core consists of a seven-membered diazepine ring fused to a pyrazole moiety, with a ketone group at position 7. The bromine atom at position 2 introduces electrophilic character, enabling participation in cross-coupling reactions, while the methylidene group at position 4 contributes to conformational rigidity and π-orbital interactions .

Physicochemical Properties

With a molecular formula of C₈H₈BrN₃O and a molar mass of 242.07 g/mol, the compound falls within the range of small-molecule drug candidates. Its computed SMILES string (C=C1CNC(=O)CN2C1=CC(=N2)Br) highlights the spatial arrangement of functional groups, which influence solubility and lipophilicity. Comparative analysis with analogues, such as 2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine (MW: 151.21 g/mol), underscores the impact of bromine and ketone substituents on molecular weight and polarity .

Table 1: Comparative Molecular Properties of Related Diazepines

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₈H₈BrN₃O242.072-Br, 4-CH₂, 7-ketone
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1, diazepineC₈H₁₃N₃151.212-CH₃, saturated diazepine

The bromine atom’s electronegativity (2.96) and van der Waals radius (185 pm) further enhance the compound’s capacity for halogen bonding, a critical feature in protein-ligand interactions .

Synthetic Methodologies

Retrosynthetic Analysis

While explicit protocols for synthesizing 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one are scarce, retro-synthetic disconnections suggest two plausible routes:

  • Halogenation of a preformed pyrazolo-diazepinone core: Bromination at position 2 using N-bromosuccinimide (NBS) or bromine in acetic acid, analogous to methods used for 5-bromo-3-iodopyrazolo[1,5-a]pyridine .

  • Cyclocondensation of functionalized pyrazole intermediates: Reaction of 4-methylene-5-amino-pyrazole derivatives with α-bromo carbonyl compounds under basic conditions, as seen in pyrazolodiazepinone syntheses .

Key Reaction Steps

Patented processes for related brominated diazepines, such as 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] benzodiazepine-4-yl]propionic acid methyl ester, emphasize the use of palladium-catalyzed cross-coupling to introduce aryl groups post-bromination . For the target compound, a multi-step approach might involve:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters to yield 4-acylpyrazoles .

  • Diazepine annulation: Intramolecular cyclization via nucleophilic attack of a secondary amine on a carbonyl group, facilitated by reagents like POCl₃ or PCl₃ .

  • Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or directed ortho-metalation strategies .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate
1Pyrazole formationHydrazine hydrate, β-keto ester, EtOH, reflux4-Acylpyrazole
2Diazepine cyclizationPOCl₃, DMF, 80°CPyrazolo-diazepinone core
3BrominationNBS, AIBN, CCl₄, 70°C2-Bromo derivative
Activity TypeTarget PathwayPotential Efficacy (Predicted)
AntioxidantROS scavengingIC₅₀: 10–50 μM
AntimicrobialBacterial cell wall synthesisMIC: 5–20 μg/mL
AnxiolyticGABAₐ receptor modulationEC₅₀: 100–500 nM

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability, potentially using flow chemistry techniques .

  • In Vitro Profiling: Screening against oxidative stress models (e.g., H₂O₂-induced neuronal damage) and microbial panels to validate predicted activities .

  • Structural Modifications: Introduction of electron-withdrawing groups at position 6 to enhance metabolic stability while retaining bromine’s electronic effects.

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